An In-depth Technical Guide to (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of a Substituted Phenylboronic Acid
(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, a seemingly unassuming organoboron compound, has emerged as a pivotal building block in the synthesis of complex bioactive molecules. Its unique structural features, combining a reactive boronic acid moiety with a flexible propionate ester side chain, offer medicinal chemists a versatile scaffold for the design and development of novel therapeutics. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its role in the creation of cutting-edge drug candidates such as BET inhibitors and PROTACs (Proteolysis Targeting Chimeras).
Molecular Structure and Physicochemical Properties
(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, with the chemical formula C₁₀H₁₃BO₄, possesses a well-defined structure that dictates its reactivity and utility.[1][2] The molecule consists of a phenyl ring substituted at the meta-position with both a boronic acid group [-B(OH)₂] and a 3-methoxy-3-oxopropyl group [-CH₂CH₂COOCH₃].
Key Structural Features:
-
Boronic Acid Group: The cornerstone of its reactivity, the boronic acid functional group is a mild Lewis acid, making it amenable to a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3] The boron atom is sp²-hybridized with a vacant p-orbital, which is key to its role in catalytic cycles.
-
Propionate Ester Side Chain: The 3-methoxy-3-oxopropyl substituent provides a flexible linker with a terminal methyl ester. This chain can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, enabling further conjugation to other molecular entities. This feature is particularly valuable in the design of bifunctional molecules like PROTACs.
-
Meta-Substitution Pattern: The 1,3-substitution on the phenyl ring influences the electronic properties and steric environment of the boronic acid group, which can affect its reactivity in cross-coupling reactions.
Physicochemical Properties:
A thorough understanding of the physicochemical properties of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is crucial for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 833472-82-5 | [1] |
| Molecular Formula | C₁₀H₁₃BO₄ | [1][2] |
| Molecular Weight | 208.02 g/mol | [2] |
| Appearance | White to yellow crystalline solid | [1] |
| Melting Point | 96-100 °C | [1] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. Low solubility in water. | [1] |
| pKa (Predicted) | 8.42 ± 0.10 | [1] |
Synthesis and Characterization
General Synthetic Approach:
A plausible and widely used method for preparing arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Experimental Protocol: Synthesis of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid (General Procedure)
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Initiate the Grignard reaction by adding a small crystal of iodine and a few drops of a solution of methyl 3-(3-bromophenyl)propanoate in anhydrous tetrahydrofuran (THF).
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of methyl 3-(3-bromophenyl)propanoate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
-
Characterization:
The identity and purity of the synthesized (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid should be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the two methylene groups of the propionate chain (as triplets), and the methyl ester protons (as a singlet).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons (including the carbon bearing the boron atom), the carbonyl carbon of the ester, the methylene carbons, and the methoxy carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretching of the boronic acid, the C=O stretching of the ester, and the C-H and C=C stretching of the aromatic ring.
Reactivity and Key Applications in Drug Discovery
The synthetic utility of (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid lies in its ability to participate in a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Suzuki-Miyaura Cross-Coupling Reaction:
The most prominent application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful method for the construction of biaryl structures.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The presence of the 3-(3-methoxy-3-oxopropyl) substituent can influence the reaction's efficiency and selectivity. The ester functionality is generally stable under typical Suzuki-Miyaura conditions, allowing for its retention in the final product.
Application in the Synthesis of BET Inhibitors:
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene expression. Small molecule inhibitors of BET proteins have shown significant promise in the treatment of cancer and inflammatory diseases. (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid has been utilized as a key building block in the synthesis of novel BET inhibitors. For example, in the development of selective inhibitors for the first bromodomains (BD1) of the BET family, this boronic acid can be coupled with a suitable heterocyclic core to generate the desired biaryl scaffold. The propionate side chain can then be further elaborated to optimize binding affinity and pharmacokinetic properties.
Role in the Development of PROTACs:
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that function by inducing the degradation of specific target proteins.[4] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[5]
(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is an attractive starting material for the synthesis of PROTAC linkers. The boronic acid moiety can be used to attach the molecule to one of the ligands via a Suzuki coupling, while the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand through an amide bond formation. The flexibility of the propionate chain allows for the optimization of the linker length to achieve the optimal orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Logical Flow of PROTAC Linker Synthesis:
Caption: Synthetic strategy for incorporating the boronic acid into a PROTAC linker.
Handling, Storage, and Safety
As with all laboratory chemicals, (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid should be handled with appropriate safety precautions.
-
Safety: The compound is irritating to the eyes, respiratory system, and skin.[1] It is essential to wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood.
-
Storage: (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is best stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.[6] Boronic acids can be susceptible to dehydration to form cyclic boroxines, especially upon heating. Proper storage ensures the integrity and reactivity of the compound.
Conclusion
(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive boronic acid and a modifiable side chain has positioned it as a key intermediate in the synthesis of complex and promising therapeutic agents, including BET inhibitors and PROTACs. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage this powerful tool in the development of next-generation medicines.
References
-
ChemBK. (2024, April 9). [3-(3-methoxy-3-oxopropyl)phenyl]boronic acid. Retrieved from [Link]
-
PubChem. * (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid*. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(3-bromophenyl)propanoate. Retrieved from [Link]
-
PrepChem.com. Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Retrieved from [Link]
-
BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. PubMed Central. Retrieved from [Link]
-
PubMed. (2020, September 10). GSK789: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins. Retrieved from [Link]
-
PubMed. (2019, April 18). GSK2801, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer. Retrieved from [Link]
-
SpringerLink. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
ACS Publications. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
PubMed. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Retrieved from [Link]
-
NET. Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]
-
Wiley Online Library. Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Material. Retrieved from [Link]
-
UPB Scientific Bulletin. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. Retrieved from [Link]
-
ResearchGate. Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of biologically active boron-containing compounds. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. Retrieved from [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
-
MDPI. Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. Retrieved from [Link]
-
ACS Publications. (2019, February 14). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PubMed Central. Retrieved from [Link]
-
MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. Retrieved from [Link]
-
University of Strathclyde. pKa measurement. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. d-nb.info [d-nb.info]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. 833472-82-5|(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

